molecular formula C10H10N2O B1355515 2-[4-(Cyanomethyl)phenyl]acetamide CAS No. 99071-55-3

2-[4-(Cyanomethyl)phenyl]acetamide

Cat. No. B1355515
CAS RN: 99071-55-3
M. Wt: 174.2 g/mol
InChI Key: QNLWFGMDHQLLHX-UHFFFAOYSA-N
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Description

“2-[4-(Cyanomethyl)phenyl]acetamide” is a biochemical compound with the CAS Number: 99071-55-3 . It has a molecular weight of 174.2 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-[4-(cyanomethyl)phenyl]acetamide . The InChI code for this compound is 1S/C10H10N2O/c11-6-5-8-1-3-9(4-2-8)7-10(12)13/h1-4H,5,7H2,(H2,12,13) .


Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . The storage temperature for this compound is between 2 to 8 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

  • 2-[4-(Cyanomethyl)phenyl]acetamide and its derivatives have been synthesized and characterized for various scientific purposes. For instance, Yang Man-li (2008) discussed the synthesis of novel compounds using 3-fluoro-4-cyanophenol, a primary compound, to create substituted phenyl acetamides (Yang Man-li, 2008).

Radiosynthesis Applications

  • In the field of radiosynthesis, derivatives of 2-[4-(Cyanomethyl)phenyl]acetamide are utilized. B. Latli and J. Casida (1995) described the synthesis of chloroacetanilide herbicide and dichloroacetamide safener using compounds related to 2-[4-(Cyanomethyl)phenyl]acetamide for studies on metabolism and mode of action (B. Latli & J. Casida, 1995).

Molecular Structure Analysis

  • Analysis of molecular structures often involves compounds like 2-[4-(Cyanomethyl)phenyl]acetamide. K. Saravanan et al. (2016) studied the crystal structure of a related acetamide compound, providing insights into molecular interactions and hydrogen bonding (K. Saravanan et al., 2016).

Development of Novel Derivatives

  • The development of novel derivatives for biological applications is a key area of research. A. Fadda et al. (2010) used 2-Cyano-N-(tetrahydrocarbazole)acetamide, related to 2-[4-(Cyanomethyl)phenyl]acetamide, for synthesizing new arylazocarbazole derivatives (A. Fadda et al., 2010).

Enzyme Catalysis

  • Research also extends to the field of enzyme catalysis. Ingvild T. Lund et al. (2016) synthesized enantiomers of a compound related to 2-[4-(Cyanomethyl)phenyl]acetamide using lipase B from Candida antarctica, demonstrating the potential for chiral synthesis in drug development (Ingvild T. Lund et al., 2016).

Antimicrobial Studies

  • Antimicrobial studies frequently involve derivatives of 2-[4-(Cyanomethyl)phenyl]acetamide. Samreen Gul et al. (2017) synthesized and evaluated a series of oxadiazole compounds, showcasing their potential in antimicrobial applications (Samreen Gul et al., 2017).

Molecular Docking Analysis

  • G. Bharathy et al. (2021) investigated the electronic and biological interactions of a related compound, demonstrating the use of molecular docking analysis in drug discovery (G. Bharathy et al., 2021).

Photochemical Reactions

  • M. Mella et al. (2004) explored photochemical reactions involving a phenyl cation and compounds similar to 2-[4-(Cyanomethyl)phenyl]acetamide, contributing to the understanding of reaction mechanisms in organic chemistry (M. Mella et al., 2004).

QSAR Studies

  • N. Desai et al. (2008) conducted QSAR studies on acetamide derivatives, which is essential for predicting the properties and activities of new drug molecules (N. Desai et al., 2008).

Safety and Hazards

This compound is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . The safety data sheet (MSDS) for this compound can be found online .

properties

IUPAC Name

2-[4-(cyanomethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-5-8-1-3-9(4-2-8)7-10(12)13/h1-4H,5,7H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLWFGMDHQLLHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558997
Record name 2-[4-(Cyanomethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Cyanomethyl)phenyl]acetamide

CAS RN

99071-55-3
Record name 2-[4-(Cyanomethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(Cyanomethyl)phenyl]acetamide
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